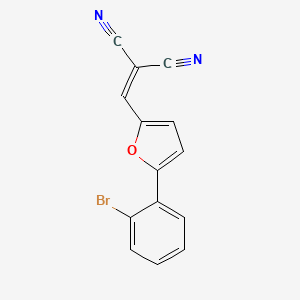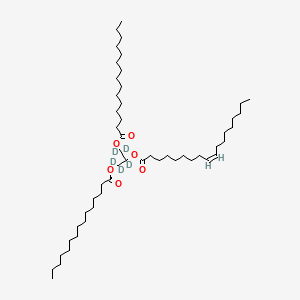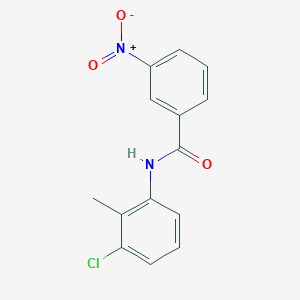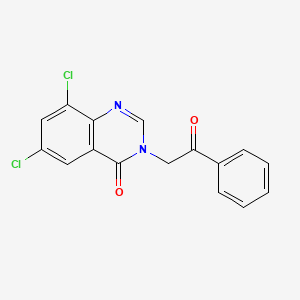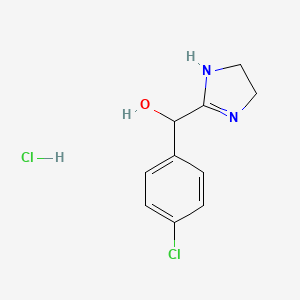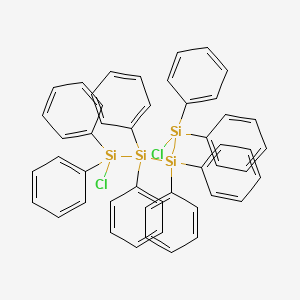
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H40Cl2Si4. This compound is characterized by its eight phenyl groups and two chlorine atoms attached to a tetrasilane backbone.
Preparation Methods
The synthesis of 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a chlorosilane precursor to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form phenol derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon frameworks.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable in various organic reactions.
Mechanism of Action
The mechanism by which 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The chlorine atoms serve as reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .
Comparison with Similar Compounds
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar organosilicon compounds, such as:
- 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- 1,4-Divinyl-1,1,2,2,3,3,4,4-octamethyltetrasilane
- 1,1,2,2,3,3,4,4-Octaphenyltetrasilane
These compounds share a similar tetrasilane backbone but differ in the substituents attached to the silicon atoms.
Properties
CAS No. |
13498-31-2 |
|---|---|
Molecular Formula |
C48H40Cl2Si4 |
Molecular Weight |
800.1 g/mol |
IUPAC Name |
chloro-[[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40Cl2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
InChI Key |
UMGYNDKGUGCSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
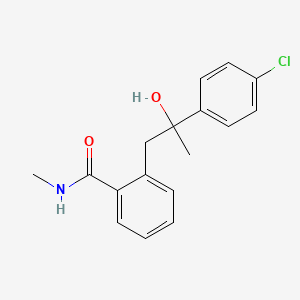
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

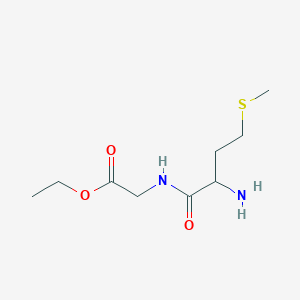
![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)


